6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid
Overview
Description
6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis
Mechanism of Action
Target of Action
The primary target of the compound 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair .
Mode of Action
This compound interacts with Mcl-1, preventing BH3-containing peptides from binding to Mcl-1 . This interaction results in the downregulation of Mcl-1, which prompts a conspicuous apoptotic response .
Biochemical Pathways
The compound this compound affects the apoptosis and DNA damage repair pathways. By targeting Mcl-1, it interferes with the dysregulation of apoptosis and DNA damage repair, two leading mechanisms of cisplatin resistance . It also downregulates the DNA damage repair proteins RAD51 and BRCA2, inhibiting the formation of RAD51 foci, a critical step and functional biomarker in homologous recombination .
Pharmacokinetics
The compound can enter cancer cells effectively , suggesting good absorption and distribution. The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
The action of this compound results in DNA damage and a conspicuous apoptotic response in cancer cells . It exhibits high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .
Biochemical Analysis
Biochemical Properties
6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and sphingosine-1-phosphate (S1P) receptors . These interactions can modulate gene expression and cellular signaling pathways, contributing to the compound’s biological effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives have been reported to exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting DNA repair mechanisms . Additionally, these compounds can modulate inflammatory responses and antimicrobial activities, affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. Thiophene derivatives can bind to enzymes and receptors, leading to enzyme inhibition or activation. For example, fluorinated thiophenes have been shown to inhibit HDACs, resulting in altered gene expression and epigenetic modifications . These interactions can disrupt cellular processes and contribute to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can maintain their biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to these compounds can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Thiophene derivatives can undergo metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Thiophene derivatives may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale organic synthesis techniques. These methods typically utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and proteins, making them valuable in biochemical studies.
Comparison with Similar Compounds
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- 6-Methylbenzo[b]thiophene-2-carboxylic acid
Comparison: Compared to these similar compounds, 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
Properties
IUPAC Name |
6-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAYRKGCBXNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221206 | |
Record name | 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863119-55-5 | |
Record name | 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863119-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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